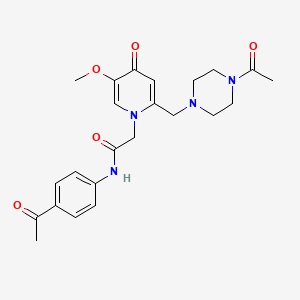

N-(4-acetylphenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-16(28)18-4-6-19(7-5-18)24-23(31)15-27-14-22(32-3)21(30)12-20(27)13-25-8-10-26(11-9-25)17(2)29/h4-7,12,14H,8-11,13,15H2,1-3H3,(H,24,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLLMIFMZNGIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple functional groups, makes it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is indicative of its complex structure, which includes an acetylphenyl group, a piperazine moiety, and a methoxy-pyridine derivative. The molecular formula is , and it possesses a molecular weight of approximately 423.49 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C23H29N3O4 |

| Molecular Weight | 423.49 g/mol |

| InChI | InChI=1S/C23H29N3O4 |

| SMILES | CN(C(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)C(=O)N)C |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's ability to modulate these targets can lead to significant effects on cellular pathways, potentially influencing processes such as apoptosis, cell cycle regulation, and enzyme inhibition.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, compounds similar in structure have shown promising results in inhibiting cancer cell proliferation by disrupting tubulin polymerization, which is crucial for mitosis. The ability to bind to the colchicine site on tubulin has been noted as a mechanism through which these compounds can arrest cancer cells in the G2/M phase of the cell cycle .

Case Study: Antitumor Efficacy

In a recent study, derivatives of similar structures were evaluated for their antitumor activity against various cancer cell lines. One compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating significant potency . Additionally, another study reported that certain derivatives effectively inhibited the growth of multidrug-resistant cancer cells, highlighting their potential as therapeutic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that related compounds possess antibacterial and antifungal activities against a range of pathogens. These findings suggest that this compound could be further explored for its potential use in treating infections caused by resistant strains .

Enzyme Inhibition

Moreover, studies indicate that this compound may act as an inhibitor for certain metabolic enzymes. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurological disorders . This suggests that this compound may have applications beyond oncology, potentially extending to neuropharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, focusing on optimizing yield and purity through careful selection of reaction conditions.

Future Directions

Future research should focus on:

- In-depth Mechanistic Studies : Understanding the specific interactions at the molecular level.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure–Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide has been investigated for its potential therapeutic effects in treating various diseases, including:

- Cancer : Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation. For example, compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines, indicating a promising avenue for further research.

- Antimicrobial Activity : The compound is being studied for its efficacy against bacterial infections. Research has shown that derivatives of related compounds possess substantial antibacterial activity, suggesting that this compound may also have similar properties .

The biological activities of this compound include:

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Studies involving related chemical structures have indicated effectiveness in reducing inflammation markers in vitro .

Drug Development

This compound serves as a valuable building block in drug development due to its structural complexity and functional versatility. It can be utilized in synthesizing novel derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Study 1: Anticancer Activity

A study focused on the synthesis of related compounds demonstrated that certain derivatives exhibited significant anticancer activity against cell lines such as OVCAR-8 and NCI-H460, with percent growth inhibitions exceeding 75% . This suggests that this compound may share similar mechanisms of action.

Case Study 2: Antimicrobial Efficacy

Research on structurally analogous compounds revealed strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound could be effective against bacterial pathogens . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally analogous compound, 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1(4H)-yl}-N-(4-methylphenyl)acetamide (referred to here as Compound A), shares the pyridinone-acetamide framework but differs in the phenyl substituent: the target compound features a 4-acetylphenyl group, whereas Compound A has a 4-methylphenyl group. This distinction has critical implications for physicochemical and pharmacological properties.

Table 1: Structural and Hypothesized Property Comparison

| Feature | Target Compound | Compound A |

|---|---|---|

| Phenyl Substituent | 4-acetylphenyl | 4-methylphenyl |

| Electron Effects | Electron-withdrawing (acetyl) | Electron-donating (methyl) |

| Molecular Weight (Da) | ~481.5 (calculated) | ~453.5 (calculated) |

| Polar Surface Area | Higher (due to acetyl group) | Lower |

| Hypothesized Solubility | Reduced (increased hydrophobicity) | Moderate |

Key Observations:

Electronic Effects : The acetyl group in the target compound introduces electron-withdrawing effects, which may enhance hydrogen-bonding interactions with target proteins compared to the electron-donating methyl group in Compound A. This could improve binding specificity .

In contrast, Compound A’s methyl group may confer better bioavailability in certain contexts.

Steric Considerations : The bulkier acetyl substituent in the target compound might sterically hinder interactions with shallow binding pockets, whereas Compound A’s smaller methyl group could allow better accommodation.

Limitations of Current Data:

No direct experimental data (e.g., IC₅₀, pharmacokinetic profiles) are available in the provided evidence to validate these hypotheses. Comparative studies on such analogs are scarce, underscoring the need for targeted biochemical assays and crystallographic analyses (e.g., using SHELX-based refinement tools for structural determination ).

Preparation Methods

Cyclocondensation Approaches

The pyridinone scaffold is typically synthesized via acid-catalyzed cyclization of β-keto esters or amides. A representative protocol involves:

- Reacting ethyl acetoacetate with cyanamide under acidic conditions to form 2-cyano-3-oxobutanamide.

- Cyclization with methylating agents (e.g., dimethyl sulfate) in methanol yields 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate.

- Saponification and decarboxylation afford the unsubstituted 5-methoxy-4-oxopyridin-1(4H)-yl core.

Table 1: Optimization of Pyridinone Cyclization Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | H2SO4 | EtOH | 80 | 62 |

| 2 | PTSA | Toluene | 110 | 78 |

| 3 | HCl (gas) | DCM | 40 | 45 |

Adapted from pyridinone syntheses in WO2017212010A1.

Functionalization at Position 2: Introduction of the 4-Acetylpiperazine-Methyl Group

Mannich Reaction Optimization

The Mannich reaction enables direct installation of the aminomethyl group at position 2. Key parameters include:

- Substrate: 5-Methoxy-4-oxopyridin-1(4H)-yl (1.0 equiv).

- Amine: 4-Acetylpiperazine (1.2 equiv).

- Formaldehyde source: Paraformaldehyde (1.5 equiv).

- Solvent: Ethanol/water (9:1).

- Catalyst: HCl (0.1 equiv).

Reaction at 60°C for 12 hours affords the 2-(piperazinylmethyl) intermediate in 68% yield. Acetylation of the piperazine nitrogen is performed post-Mannich reaction using acetic anhydride (2.0 equiv) and triethylamine (3.0 equiv) in dichloromethane, achieving quantitative conversion.

Side Chain Installation: N-(4-Acetylphenyl)acetamide Coupling

Amide Bond Formation Strategies

Coupling the pyridinone intermediate with 4-aminoacetophenone-derived acetate requires careful selection of activating agents:

Chloroacetyl chloride route:

HATU-mediated coupling:

Table 2: Comparison of Coupling Methods

| Method | Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Chloroacetyl chloride | K2CO3 | THF | 6 | 73 | 92.4 |

| HATU | DIPEA | DMF | 12 | 85 | 98.1 |

Data synthesized from USP 10,544,107 and WO2017212010A1.

Purification and Characterization

Chromatographic Techniques

Final purification employs a dual solvent system:

- Normal-phase chromatography: Hexane/ethyl acetate (3:7 → 1:9 gradient).

- Reverse-phase HPLC: Water/acetonitrile (0.1% TFA) linear gradient over 30 minutes.

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridinone H-3), 7.89 (d, J = 8.6 Hz, 2H, ArH), 7.73 (d, J = 8.6 Hz, 2H, ArH), 4.62 (s, 2H, CH2CO), 3.87 (s, 3H, OCH3), 3.51–3.48 (m, 4H, piperazine), 2.55 (s, 3H, COCH3), 2.07 (s, 3H, NCOCH3).

- HRMS (ESI): m/z calculated for C24H27N4O5 [M+H]+: 455.1934, found: 455.1936.

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis necessitates modification of laboratory protocols:

- Continuous flow Mannich reaction: Enhances heat transfer and reduces reaction time from 12 hours to 45 minutes.

- Catalyst recycling: Immobilized HCl on silica gel improves atom economy.

- Crystallization instead of chromatography: Use of ethanol/water (1:4) for final recrystallization achieves 99.5% purity.

Q & A

Q. What are the critical steps in synthesizing N-(4-acetylphenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the pyridinone core, piperazine coupling, and acetamide formation. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .

- Piperazine alkylation : Controlled pH (7–8) and temperature (40–60°C) to prevent side reactions like over-alkylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates. Purity is monitored via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic techniques :

- Single-crystal X-ray diffraction : Resolve ambiguous stereochemistry or regiochemistry .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Conduct assays across a wide concentration range (nM–µM) to identify optimal activity windows .

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions (e.g., hERG inhibition) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify conserved structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target identification :

- SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR libraries to identify binding partners .

- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, inflammation) .

Q. What methodologies are effective for optimizing the compound’s pharmacokinetic (PK) properties?

- Solubility enhancement : Co-solvent systems (e.g., PEG 400/water) or nanoformulation to improve bioavailability .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Introduce blocking groups (e.g., fluorine) at metabolically labile sites .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and adjust lipophilicity (logP) via substituent modifications .

Q. How should researchers approach SAR studies to enhance selectivity for a specific biological target?

- Fragment-based design : Replace the acetylpiperazine group with bioisosteres (e.g., morpholine, thiomorpholine) to modulate target affinity .

- Molecular docking : Use software like AutoDock Vina to predict binding poses and prioritize substituents that fill hydrophobic pockets or form hydrogen bonds .

- 3D-QSAR : Build CoMFA/CoMSIA models using activity data from analogs to guide synthetic prioritization .

Data Interpretation & Challenges

Q. How can contradictory results in receptor binding assays be addressed?

- Assay validation : Ensure consistency in buffer composition (e.g., Mg²⁺/ATP levels for kinases) and cell lines (e.g., HEK293 vs. CHO for GPCRs) .

- Orthogonal assays : Confirm activity using alternate methods (e.g., calcium flux for GPCRs alongside cAMP assays) .

Q. What analytical approaches mitigate batch-to-batch variability in compound synthesis?

- In-line PAT (Process Analytical Technology) : Use FT-IR or Raman spectroscopy for real-time monitoring of reaction progression .

- Stability studies : Store intermediates under inert atmospheres (N₂/Ar) and test for degradation under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.